2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Lipophilicity Drug-likeness Permeability

2-((4-(Propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1171366-44-1) is a small-molecule benzimidazole derivative (molecular formula C15H22N4O2S, molecular weight 322.4 g/mol) featuring a 1H-benzo[d]imidazole core connected via a methylene bridge to a piperazine ring bearing a propylsulfonyl substituent. This compound belongs to a broader class of 2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole analogs that have been described in patents as dopamine D4 receptor ligands and is structurally related to benzimidazole-phenylsulfonylpiperazine hybrids characterized spectroscopically by Qandil.

Molecular Formula C15H22N4O2S
Molecular Weight 322.43
CAS No. 1171366-44-1
Cat. No. B2368040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
CAS1171366-44-1
Molecular FormulaC15H22N4O2S
Molecular Weight322.43
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H22N4O2S/c1-2-11-22(20,21)19-9-7-18(8-10-19)12-15-16-13-5-3-4-6-14(13)17-15/h3-6H,2,7-12H2,1H3,(H,16,17)
InChIKeyZXFWQRQADXUCQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(Propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1171366-44-1): Structural Classification and Procurement Baseline


2-((4-(Propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1171366-44-1) is a small-molecule benzimidazole derivative (molecular formula C15H22N4O2S, molecular weight 322.4 g/mol) featuring a 1H-benzo[d]imidazole core connected via a methylene bridge to a piperazine ring bearing a propylsulfonyl substituent [1]. This compound belongs to a broader class of 2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole analogs that have been described in patents as dopamine D4 receptor ligands [2] and is structurally related to benzimidazole-phenylsulfonylpiperazine hybrids characterized spectroscopically by Qandil (2012) [3]. The compound is cataloged in the PubChem database (CID 44087417) with a create date of July 21, 2009, and is primarily available through screening library vendors, indicating its intended use as a research tool for hit discovery rather than as a clinically validated lead [1].

Why In-Class 2-(Piperazin-1-ylmethyl)-1H-benzo[d]imidazole Analogs Cannot Be Interchanged with the Propylsulfonyl Derivative (CAS 1171366-44-1)


Within the 2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole scaffold, variations in the sulfonyl substituent on the terminal piperazine nitrogen govern critical molecular properties including lipophilicity (cLogP), hydrogen-bond acceptor capacity, and steric bulk, which collectively dictate target binding, selectivity, and pharmacokinetic behavior [1]. The propylsulfonyl group provides a distinct three-carbon aliphatic chain that cannot be mimicked by methyl- or ethyl-sulfonyl analogs without altering the shape and electrostatic profile of the terminal sulfonamide region [2]. Furthermore, the methylene bridge separating the benzimidazole core from the piperazine ring in the target compound creates a different conformational ensemble compared to direct N-linked analogs such as 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1210171-72-4), where the absence of the bridging CH2 group restricts rotational freedom and alters the spatial orientation of the pharmacophoric elements . These structural distinctions are amplified by evidence from the structurally related N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide series, where small modifications to the sulfonyl and central ring components produced large shifts in GlyT-1 inhibitory potency, demonstrating that sulfonyl alkyl chain length is not a trivial variable in this pharmacophore class [3]. Even among compounds sharing the same molecular formula (C15H22N4O2S), regioisomeric variations such as 2-({4-[2-(methylsulfonyl)ethyl]piperazin-1-yl}methyl)-1H-benzimidazole differ fundamentally in sulfone placement, resulting in distinct molecular electrostatic potential surfaces and predicted binding modes [2].

Quantitative Differentiation Evidence: 2-((4-(Propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1171366-44-1) vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: Propylsulfonyl vs. Ethylsulfonyl and Methylsulfonyl Analogs

The target compound 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has a computed XLogP3-AA value of 1.3, reflecting the specific contribution of the propylsulfonyl chain to overall lipophilicity [1]. This value positions the compound at the lower boundary of CNS drug-like space (typically XLogP 1–5) while remaining more lipophilic than the methylsulfonyl and ethylsulfonyl analogs, which are predicted to have incrementally lower XLogP values due to shorter alkyl chains [2]. The methylene bridge connecting the benzimidazole to the piperazine further distinguishes this compound from the direct N-linked analog 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1210171-72-4, MW 308.40), where the absence of the CH2 spacer reduces molecular weight by 14 Da and is expected to alter both logP and the presentation of the benzimidazole hydrogen-bond donor to target proteins .

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count Differentiation: Free Benzimidazole NH vs. N-Methylated Analogs

The target compound possesses exactly one hydrogen-bond donor (HBD = 1), originating from the free NH group of the 1H-benzo[d]imidazole ring [1]. This contrasts directly with the N-methylated analog 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole (CAS 1171851-60-7), where methylation of the benzimidazole nitrogen eliminates this HBD entirely (HBD = 0) . The presence or absence of a single HBD is a critical determinant in medicinal chemistry, governing aqueous solubility, membrane permeability, and the ability to form specific hydrogen-bond interactions with target protein residues. In the context of the GlyT-1 inhibitor pharmacophore, where the propylsulfonyl piperazine moiety serves as a privileged fragment, the benzimidazole NH may contribute to distinct binding orientations compared to N-alkylated variants [2].

Hydrogen bonding Target engagement Solubility

Topological Polar Surface Area: Propylsulfonyl Benzimidazole vs. ChemBridge Ethyl-Spacer Analog

The target compound has a computed topological polar surface area (TPSA) of 77.7 Ų [1], falling within the accepted range for CNS drug candidates (TPSA < 90 Ų for good brain penetration). This value is identical to the TPSA of the regioisomeric ChemBridge screening compound 2-({4-[2-(methylsulfonyl)ethyl]piperazin-1-yl}methyl)-1H-benzimidazole (same molecular formula C15H22N4O2S, MW 322.4), which carries the sulfone at a two-carbon ethyl spacer rather than directly on the piperazine ring [2]. Despite sharing identical molecular formula, TPSA, and molecular weight, these two compounds differ in the electrostatic distribution of the sulfone group: the target compound presents the sulfone closer to the piperazine ring nitrogen, potentially altering the directionality of the sulfone oxygen hydrogen-bond acceptors relative to the benzimidazole core. This regioisomeric difference is critical in scaffold-hopping exercises and chemoproteomics experiments where binding-site shape complementarity is assessed [3].

Polar surface area CNS penetration Blood-brain barrier

Rotatable Bond Flexibility: Target Compound vs. Direct N-Linked Analog (CAS 1210171-72-4)

The target compound has 5 rotatable bonds, as computed by Cactvs [1]. This rotatable bond count includes the exocyclic CH2 bridge connecting the benzimidazole C2 position to the piperazine N1, plus the propyl chain of the sulfonamide. In contrast, the direct N-linked analog 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1210171-72-4, MW 308.40) has one fewer rotatable bond due to the absence of the methylene spacer, reducing its conformational freedom and constraining the relative orientation of the benzimidazole and piperazine rings . Increased rotatable bond count is generally associated with higher entropic penalty upon binding but also greater conformational adaptability to diverse protein binding pockets. The target compound's intermediate flexibility (5 rotatable bonds) situates it between the more rigid direct-linked analog and highly flexible extended-linker variants, representing a deliberate design choice for balancing preorganization against adaptability [2].

Conformational flexibility Binding entropy Crystal packing

Optimal Research and Procurement Application Scenarios for 2-((4-(Propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 1171366-44-1)


CNS-Targeted Screening Library Expansion with Propylsulfonyl Benzimidazole Chemotype

Given its computed XLogP of 1.3 [1], low TPSA of 77.7 Ų [1], and single hydrogen-bond donor [1], this compound is optimally suited for inclusion in CNS-focused screening libraries where blood-brain barrier permeability is a prerequisite. Its structural framework aligns with the dopamine D4 antagonist pharmacophore described in patent US 5,792,768, wherein 2-(piperazinylmethyl)benzimidazoles were shown to exhibit selective D4 receptor affinity [2]. For laboratories expanding their CNS-biased chemical space beyond standard methyl- and ethyl-sulfonyl variants, this propylsulfonyl derivative provides a specific increment in alkyl chain lipophilicity that is not achievable with shorter-chain congeners [1].

Chemical Probe for Glycine Transporter-1 (GlyT-1) Pharmacophore Mapping

The propylsulfonyl piperazine moiety featured in this compound is a recognized privileged fragment in GlyT-1 inhibitor design, as demonstrated by Cioffi et al. (2013) in their N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide series [3]. Although the target compound replaces the benzamide portion with a benzimidazole-methyl linkage, it retains the critical propylsulfonyl-piperazine substructure. This makes it valuable as a chemical probe for mapping GlyT-1 pharmacophore tolerance to benzimidazole replacement of the benzamide, enabling structure-activity relationship (SAR) expansion studies around the central ring component described in the GlyT-1 inhibitor optimization campaign [3].

Regioisomeric Selectivity Profiling in Benzimidazole-Sulfonylpiperazine Screening Cascades

The target compound shares its molecular formula (C15H22N4O2S) and TPSA (77.7 Ų) with the ChemBridge regioisomer 2-({4-[2-(methylsulfonyl)ethyl]piperazin-1-yl}methyl)-1H-benzimidazole, yet differs in the connectivity of the sulfone group [1] [4]. This regioisomeric pair is ideally employed as matched molecular pair (MMP) probes in broad-panel selectivity screening to identify targets whose binding sites discriminate between sulfone placement directly on the piperazine ring versus an ethyl-spacer arrangement. Any differential hit profile between these two compounds directly informs the pharmacophoric requirements of the target of interest, guiding subsequent medicinal chemistry optimization [5].

Hydrogen-Bond-Dependent Target Validation Studies (Free NH vs. N-Methylated Series)

With exactly one hydrogen-bond donor (the benzimidazole NH) [1], this compound serves as the 'HBD-present' reference in a matched series where N-methylated analogs (HBD = 0) such as 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole represent the 'HBD-absent' control . Parallel testing of both compounds in biochemical or cellular assays enables the direct attribution of any potency differences to the presence or absence of a single hydrogen-bond donation capability from the benzimidazole core. This is especially relevant for targets where backbone carbonyl interactions are essential for ligand recognition, as the propylsulfonyl group provides a constant lipophilic anchor while the benzimidazole NH serves as the variable interaction element.

Quote Request

Request a Quote for 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.